molecular formula C14H11ClO2 B1597475 (2'-Chloro-biphenyl-3-yl)-acetic acid CAS No. 669713-78-4

(2'-Chloro-biphenyl-3-yl)-acetic acid

Cat. No. B1597475
CAS RN: 669713-78-4
M. Wt: 246.69 g/mol
InChI Key: REUGYQBMHOOQKM-UHFFFAOYSA-N
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Description

(2'-Chloro-biphenyl-3-yl)-acetic acid, also known as CBPA, is a synthetic organic compound that is used in a variety of scientific research applications. CBPA is a member of the chlorobiphenyl family of compounds and is used as a reagent in organic synthesis. It is a widely used compound in the fields of medicinal chemistry, organic chemistry, and biochemistry, due to its unique properties.

Scientific Research Applications

Organic Synthesis and Chemical Studies

Intramolecular Ugi Reaction : Ghandi et al. (2012) developed a novel approach to synthesize indoloketopiperazine derivatives through a one-pot, three-component Ugi reaction involving 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid. This method produces a series of novel substituted derivatives with moderate to high yields, demonstrating the compound's utility in complex organic syntheses (Ghandi, Zarezadeh, & Taheri, 2012).

Photolytic Transformation Studies : Eriksson, Svanfelt, and Kronberg (2010) investigated the photolytic transformation of diclofenac and its transformation products, highlighting the role of chloro- and dichlorophenyl derivatives in environmental degradation pathways. This research aids in understanding the environmental fate of chlorophenylacetic acid derivatives (Eriksson, Svanfelt, & Kronberg, 2010).

Electrochemical Applications : Soylemez et al. (2015) explored the electrochemical copolymerization of a benzimidazole derivative with 3,4-ethylenedioxythiophene, showcasing the application of chlorophenylacetic acid derivatives in developing materials with promising electrochromic properties (Soylemez, Hacioglu, Demirci Uzun, & Toppare, 2015).

Pharmaceutical and Biological Research

DNA Hybridization Sensors : Cha et al. (2003) demonstrated the use of a thiophen-3-yl-acetic acid derivative in the development of an electrochemical hybridization sensor for DNA detection. This application signifies the compound's potential in biotechnological and diagnostic tools (Cha, Han, Choi, Yoon, Oh, & Lim, 2003).

Environmental and Catalysis Research

CO2 Reduction to Acetic Acid : Santos-Carballal, Roldan, and de Leeuw (2020) presented a study on the conversion of CO2 to acetic acid using the greigite Fe3S4 catalyst. This research offers insights into sustainable catalysts for converting CO2 into valuable chemicals, demonstrating the broader environmental applications of acetic acid derivatives (Santos-Carballal, Roldan, & de Leeuw, 2020).

Catalytic Oxidation Processes : Periana et al. (2003) explored the oxidative condensation of methane to acetic acid in one step, highlighting the role of palladium catalysts. This study underscores the potential of catalytic processes involving acetic acid in petrochemical synthesis and the broader implications for energy and chemical manufacturing (Periana, Mironov, Taube, Bhalla, & Jones, 2003).

properties

IUPAC Name

2-[3-(2-chlorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUGYQBMHOOQKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362732
Record name (2'-Chloro-biphenyl-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

669713-78-4
Record name 2′-Chloro[1,1′-biphenyl]-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669713-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2'-Chloro-biphenyl-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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